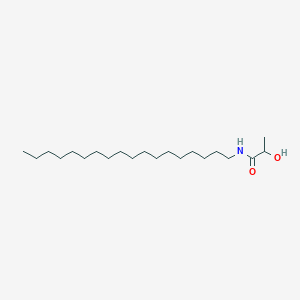

2-Hydroxy-N-octadecyl-propanamide

Description

2-Hydroxy-N-octadecyl-propanamide is a fatty acid amide derivative characterized by an 18-carbon alkyl chain (octadecyl group) attached to a propanamide backbone with a hydroxyl group at the second carbon. Its molecular formula is C21H43NO2, with a molar mass of 341.58 g/mol. Structurally, it belongs to the class of hydroxy-substituted alkylamides, which are known for their surfactant-like properties due to the amphiphilic balance between the hydrophilic hydroxyl/amide groups and the hydrophobic alkyl chain. This compound is typically used in industrial applications such as emulsifiers, lubricants, or corrosion inhibitors, though specific applications depend on its physicochemical behavior and compatibility with other materials .

Properties

CAS No. |

6280-27-9 |

|---|---|

Molecular Formula |

C21H43NO2 |

Molecular Weight |

341.6 g/mol |

IUPAC Name |

2-hydroxy-N-octadecylpropanamide |

InChI |

InChI=1S/C21H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-21(24)20(2)23/h20,23H,3-19H2,1-2H3,(H,22,24) |

InChI Key |

IQMRMAPGRQYCKW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)C(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-octadecyl-propanamide typically involves the reaction of octadecylamine with glycidol under controlled conditions. The reaction proceeds as follows:

Reactants: Octadecylamine and glycidol.

Conditions: The reaction is carried out in an inert atmosphere, often using nitrogen gas, at elevated temperatures (around 80-100°C).

Catalysts: Acid or base catalysts can be used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters such as temperature, pressure, and reactant concentrations are optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-octadecyl-propanamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The amide group can be reduced to form amines.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

Oxidation: Formation of octadecanoic acid derivatives.

Reduction: Formation of octadecylamine derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Hydroxy-N-octadecyl-propanamide has diverse applications in scientific research:

Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.

Biology: Studied for its potential role in cell membrane stabilization and signaling pathways.

Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the production of cosmetics, lubricants, and coatings.

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-octadecyl-propanamide involves its interaction with lipid bilayers in cell membranes. It can integrate into the lipid bilayer, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-Hydroxy-N-octadecyl-propanamide, a comparative analysis with structurally analogous compounds is provided below.

Structural Analogs

N-Hexadecyl-2-hydroxy-propanamide (C19H39NO2) Structure: Features a 16-carbon alkyl chain (hexadecyl) instead of octadecyl. Molar Mass: 313.52 g/mol, lighter due to the shorter alkyl chain . Key Differences: Reduced hydrophobicity compared to the octadecyl variant, leading to higher solubility in polar solvents. Applications may skew toward formulations requiring moderate lipophilicity, such as cosmetic emulsifiers.

N-Hydroxyoctanamide (C8H17NO2) Structure: Shorter 8-carbon alkyl chain and lacks the hydroxyl group on the propanamide backbone. Molar Mass: 159.23 g/mol . Key Differences: Higher volatility and lower thermal stability due to the shorter chain. Primarily used in laboratory settings as a reagent or intermediate.

Physicochemical and Functional Comparison

| Property | This compound | N-Hexadecyl-2-hydroxy-propanamide | N-Hydroxyoctanamide |

|---|---|---|---|

| Molecular Formula | C21H43NO2 | C19H39NO2 | C8H17NO2 |

| Molar Mass (g/mol) | 341.58 | 313.52 | 159.23 |

| Alkyl Chain Length | C18 | C16 | C8 |

| Hydrophobicity | High | Moderate | Low |

| Typical Applications | Industrial emulsifiers, lubricants | Cosmetic emulsifiers | Laboratory reagents |

Research Findings

- Thermal Stability : Longer alkyl chains (e.g., C18 in this compound) enhance thermal resistance, making it suitable for high-temperature industrial processes compared to C8 analogs .

- Solubility: The hydroxyl group in this compound improves water dispersibility relative to non-hydroxylated analogs, though solubility decreases with increasing chain length .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.